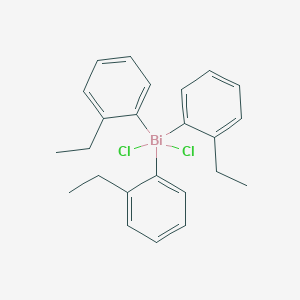![molecular formula C23H19NO3 B14230599 N-{4-[3-(4-Methoxyphenyl)acryloyl]phenyl}benzamide CAS No. 531492-71-4](/img/structure/B14230599.png)
N-{4-[3-(4-Methoxyphenyl)acryloyl]phenyl}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{4-[3-(4-Methoxyphenyl)acryloyl]phenyl}benzamide is an organic compound with the molecular formula C23H19NO3. This compound is known for its unique structure, which includes a methoxyphenyl group and an acrylamide moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[3-(4-Methoxyphenyl)acryloyl]phenyl}benzamide typically involves the reaction of 4-methoxybenzaldehyde with acetophenone in the presence of a base to form the intermediate chalcone. This intermediate is then reacted with 4-aminobenzoyl chloride under basic conditions to yield the final product. The reaction is usually carried out under reflux conditions with solvents such as ethanol or methanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.
化学反应分析
Types of Reactions
N-{4-[3-(4-Methoxyphenyl)acryloyl]phenyl}benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The acrylamide moiety can be reduced to form the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored as a candidate for anticancer drug development due to its ability to inhibit specific molecular targets.
Industry: Potential use in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of N-{4-[3-(4-Methoxyphenyl)acryloyl]phenyl}benzamide involves its interaction with molecular targets such as estrogen receptors. It has been shown to exhibit cytotoxic activity by inhibiting the estrogen receptor alpha (ERα), which is crucial in the proliferation of certain cancer cells . The compound binds to the receptor, preventing the activation of downstream signaling pathways that promote cell growth and survival.
相似化合物的比较
Similar Compounds
Chalcones: Compounds with a similar structure but lacking the benzamide moiety.
Salicylic Acid Derivatives: Compounds with similar biological activities but different structural features.
Uniqueness
N-{4-[3-(4-Methoxyphenyl)acryloyl]phenyl}benzamide is unique due to its combined structural features of chalcones and benzamides, which contribute to its distinct biological activities. Its ability to inhibit estrogen receptor alpha makes it a promising candidate for anticancer research, distinguishing it from other similar compounds .
属性
CAS 编号 |
531492-71-4 |
|---|---|
分子式 |
C23H19NO3 |
分子量 |
357.4 g/mol |
IUPAC 名称 |
N-[4-[3-(4-methoxyphenyl)prop-2-enoyl]phenyl]benzamide |
InChI |
InChI=1S/C23H19NO3/c1-27-21-14-7-17(8-15-21)9-16-22(25)18-10-12-20(13-11-18)24-23(26)19-5-3-2-4-6-19/h2-16H,1H3,(H,24,26) |
InChI 键 |
ROLWNFIXLKVQHK-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Methyl-6-[(trimethylstannyl)ethynyl]pyridine](/img/structure/B14230521.png)
![2-[(Propan-2-yl)carbamoyl]cyclopent-1-ene-1-carboxylic acid](/img/structure/B14230531.png)
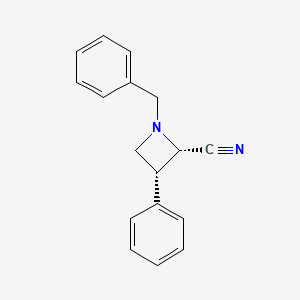
![6-[5-Amino-6-(dimethylamino)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14230545.png)
![2-(Cyclohexylmethyl)-3,8a-dihydrocyclohepta[c]pyrrol-1(2H)-one](/img/structure/B14230546.png)
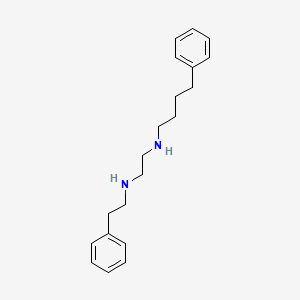
![2-{[(6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-Heptadecafluorotridecan-3-yl)oxy]carbonyl}hydrazine-1-carboxylate](/img/structure/B14230552.png)
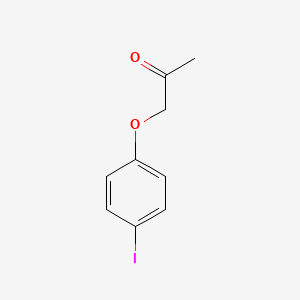
![2-{[2-(2-Methylphenyl)-2-phenylethenyl]sulfanyl}pyrimidine](/img/structure/B14230559.png)
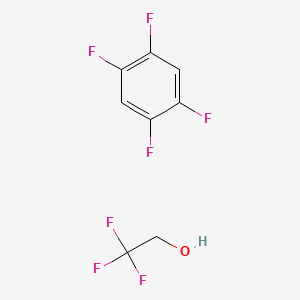
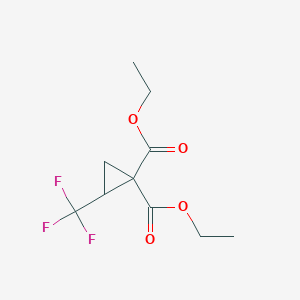
![N-(4-{[2-(2-Cyanophenoxy)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14230586.png)
![5-[5-(10-Iododecyl)thiophen-2-YL]-2-(5-octylthiophen-2-YL)pyridine](/img/structure/B14230602.png)
